(5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid
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Overview
Description
(5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid: is a chemical compound with the molecular formula C7H6BClO4 and a molecular weight of 200.39 g/mol . It is a solid at room temperature and is primarily used in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid typically involves the reaction of 5-chlorobenzo[d][1,3]dioxole with boronic acid under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Scientific Research Applications
Chemistry: (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions .
Biology and Medicine: The compound has been used in the synthesis of biologically active molecules, including potential anticancer agents . It is also used in the development of sensors for detecting toxic metal ions .
Industry: In industrial applications, this compound is used in the production of advanced materials and fine chemicals .
Mechanism of Action
The mechanism of action of (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid depends on the specific context in which it is used. In coupling reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the chlorobenzo[d][1,3]dioxole moiety.
4-Chlorophenylboronic Acid: Similar but lacks the dioxole ring.
Uniqueness: (5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid is unique due to its specific structure, which combines the properties of both boronic acids and chlorobenzo[d][1,3]dioxole . This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
(5-chloro-1,3-benzodioxol-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4/c9-4-1-2-5-7(13-3-12-5)6(4)8(10)11/h1-2,10-11H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUBGVPJUUYQRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1OCO2)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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